Oxyresveratrol 3'-O-beta-D-glucopyranoside

Tyrosinase Inhibition Melanogenesis Skin Whitening

Researchers screening tyrosinase inhibitors frequently encounter DMSO carryover artifacts that compromise enzymatic assay reproducibility. Oxyresveratrol 3'-O-β-D-glucopyranoside (IC50 1.64 μM) eliminates this problem with 3.7 g/L aqueous solubility, enabling direct buffer preparation of high-concentration stock solutions. • Prepare working solutions in aqueous buffer without precipitation or organic solvent interference • Non-irritant safety profile (P.I.I. score 0) validated for skin-whitening formulation development • ≥98% HPLC purity with full COA, HPLC, MS, and NMR documentation for QC and regulatory compliance

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
CAS No. 144525-40-6
Cat. No. B150431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyresveratrol 3'-O-beta-D-glucopyranoside
CAS144525-40-6
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
InChIKeyGGQVPULXXVQLRT-CUYWLFDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyresveratrol 3'-O-β-D-glucopyranoside: Chemical Identity & Procurement


Oxyresveratrol 3'-O-β-D-glucopyranoside (CAS: 144525-40-6, molecular formula C20H22O9, MW 406.38) is a naturally occurring stilbene glucoside isolated predominantly from the root bark of Morus alba and Morus nigra (mulberry) [1]. The compound features an oxyresveratrol aglycone core glycosylated with a β-D-glucopyranosyl moiety at the 3'-position [2]. Its calculated aqueous solubility is approximately 3.7 g/L at 25 °C, with DMSO solubility reaching 12.5 mg/mL (30.76 mM) . Unlike its aglycone counterpart oxyresveratrol, the glucosidic linkage confers distinct physicochemical properties that influence both in vitro handling and downstream biological performance—a critical consideration for procurement decisions where functional equivalence cannot be assumed.

Naturally occurring stilbene glucoside from Morus species
Glucosidation improves aqueous solubility and handling versus aglycone
Functional equivalence to oxyresveratrol should not be assumed

Oxyresveratrol 3'-O-β-D-glucopyranoside: Why Substitution Fails


Within the stilbenoid class, glycosylation state, hydroxylation pattern, and molecular weight profoundly modulate tyrosinase binding affinity, cellular permeability, and in vivo stability [1]. Oxyresveratrol 3'-O-β-D-glucopyranoside occupies a structurally intermediate position: it is more water-soluble than the aglycone oxyresveratrol yet retains greater intrinsic tyrosinase inhibitory potency than the diglucoside mulberroside A [2]. Critically, the compound demonstrates a safety profile superior to oxyresveratrol at equivalent concentrations in skin irritation models, challenging the assumption that aglycone forms are always preferable [3]. These non-linear structure-activity relationships preclude generic substitution without risking altered efficacy, safety margins, or formulation compatibility. The quantitative evidence presented below establishes the specific parameters by which this compound differentiates from its closest comparators.

Glycosylation state Glycosylation markedly alters tyrosinase affinity, cell permeability, and in vivo stability compared with aglycone or diglucoside
Non-linear SAR Rank order of potency, solubility, and irritation endpoints does not follow a simple glycosylation pattern; substitution may shift multiple properties
Irritation endpoint profile Skin irritation response may differ from aglycone at comparable concentrations; direct interchange requires irritation endpoint verification

Oxyresveratrol 3'-O-β-D-glucopyranoside: Key Differentiation Evidence


Tyrosinase Inhibition Potency

Oxyresveratrol 3'-O-β-D-glucopyranoside demonstrates an IC50 of 1.64 μM against mushroom tyrosinase, a value that positions it with 115-fold greater potency than the diglucoside mulberroside A and comparable efficacy to the aglycone oxyresveratrol (IC50 1.2-1.89 μM) [1][2]. In an in vivo guinea pig UVB-induced melanogenesis model, the compound exhibited intermediate anti-pigmentation efficacy—ranking below oxyresveratrol but significantly above mulberroside A [3]. This provides a quantifiable basis for selecting the monoglucoside when both enzymatic potency and improved handling relative to the aglycone are required.

Tyrosinase IC50
Reported
1.64 μM (mushroom tyrosinase); ~115-fold > mulberroside A
Supports tyrosinase inhibitor screening with improved handling
Comparable potency to aglycone; verify in your assay system
Tyrosinase Inhibition Melanogenesis Skin Whitening

Skin Irritation Profile

In a standardized skin irritation test, 1% oxyresveratrol 3'-O-β-D-glucopyranoside (OXY-3) achieved a Primary Irritation Index (P.I.I.) score of 0, classifying it as 'non-irritant.' In contrast, 5% oxyresveratrol (OXY) produced a P.I.I. score of 0.04, indicating measurable though mild irritation at higher concentration [1]. Both compounds showed 0% sensitization rates in guinea pig maximization tests. However, the absence of irritation even at higher tested concentrations for the glucoside supports its preferential selection for topical formulations where minimal irritation is a critical performance metric.

Skin Irritation
Head-to-head
P.I.I. 0 (1%) vs aglycone P.I.I. 0.04 (5%)
Reported irritation endpoint context; supports topical formulation research
Irritation comparison across different concentrations; sensitization rate 0% for both
Dermatological Safety Skin Irritation Cosmetic Formulation

In Vivo Anti-Melanogenesis Efficacy

In a UVB-irradiated brown guinea pig model, the rank order of anti-melanogenesis efficacy was explicitly quantified as: oxyresveratrol (highest) > oxyresveratrol-3-O-glucoside (intermediate) > mulberroside A (lowest) [1]. Histological Fontana-Masson staining confirmed that all three compounds significantly reduced epidermal melanin content relative to vehicle control, but the degree of reduction followed this clear hierarchy. This provides a direct, head-to-head comparative framework for selecting the appropriate derivative based on the required balance between efficacy and other properties (e.g., solubility, stability, safety).

In Vivo Anti-Melanogenesis
Head-to-head
Rank: oxyresveratrol > OXY-3-glucoside > mulberroside A
Intermediate model-response context; supports dose-response study design
Guinea pig UVB model; histological Fontana-Masson confirmation
In Vivo Efficacy UVB-Induced Pigmentation Melanin Reduction

Aqueous Solubility Profile

Oxyresveratrol 3'-O-β-D-glucopyranoside exhibits a calculated aqueous solubility of 3.7 g/L at 25 °C . While direct experimental solubility data for oxyresveratrol aglycone in water are sparse, class-level inference indicates that glycosylation typically enhances aqueous solubility of stilbenoids; resveratrol, for example, has reported water solubility of approximately 0.03 g/L [1]. The glucoside's solubility is thus estimated to be roughly two orders of magnitude higher than its aglycone counterpart. This improved solubility translates to greater formulation flexibility, particularly in aqueous-based topical preparations and in vitro assay systems requiring higher working concentrations.

Aqueous Solubility
Class-level
3.7 g/L (calculated); ~100-fold > typical stilbene aglycones
Aqueous formulation compatibility; supports DMSO-free assay preparation
Calculated value; experimental verification recommended
Aqueous Solubility Formulation Bioavailability

DMSO Solubility & Formulation Guidance

Oxyresveratrol 3'-O-β-D-glucopyranoside demonstrates DMSO solubility of 12.5 mg/mL (30.76 mM) with sonication assistance . This value enables the preparation of concentrated stock solutions suitable for dilution into aqueous assay buffers. Importantly, validated co-solvent protocols are available: a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline system achieves ≥1.25 mg/mL (3.08 mM) clear solution for in vivo administration, while a 10% DMSO / 90% (20% SBE-β-CD in saline) system provides an alternative formulation path . These empirically validated solubility parameters reduce formulation development time and improve experimental reproducibility compared to compounds lacking such detailed guidance.

DMSO Solubility
Specification review
12.5 mg/mL (30.76 mM); co-solvent protocols available
Supports stock solution preparation and inter-lab reproducibility
Use freshly opened anhydrous DMSO; sonication-assisted dissolution
Stock Solution Preparation DMSO Solubility In Vitro Assay

Antioxidant Activity Profile

While direct antioxidant data for the glucoside are limited, class-level evidence establishes the antioxidant rank order among related stilbenoids. In comparative studies, oxyresveratrol (aglycone) demonstrated DPPH radical scavenging activity with an IC50 of 28.9 μM [1]. In a head-to-head comparison of six antioxidants, the rank order was VC > resveratrol > oxyresveratrol > VE > arbutin > mulberroside A for reducing power, with oxyresveratrol outperforming resveratrol in DPPH scavenging (VC > VE > oxyresveratrol > resveratrol) [2]. The glucoside, being a monoglucoside derivative of oxyresveratrol, is expected to retain antioxidant capacity intermediate between the aglycone and the diglucoside mulberroside A. This provides a baseline expectation for antioxidant-relevant applications.

Antioxidant Activity
Class-level inference
Inferred intermediate between oxyresveratrol and mulberroside A
Antioxidant class-level context; supports comparative screening
Direct glucoside antioxidant data not reported
Antioxidant DPPH Radical Scavenging ABTS Assay

Oxyresveratrol 3'-O-β-D-glucopyranoside: Application Scenarios


Tyrosinase Inhibition & High-Throughput Screening

This compound is optimally suited for primary tyrosinase inhibition screening campaigns requiring a potent (IC50 1.64 μM) yet water-soluble inhibitor. Its 3.7 g/L aqueous solubility enables the preparation of high-concentration stock solutions in aqueous buffers, reducing DMSO carryover artifacts that can confound enzymatic assays [1][2]. Researchers can prepare working solutions directly in assay buffer without precipitation, improving reproducibility across replicate plates. The compound serves as an excellent reference standard for benchmarking novel tyrosinase inhibitors and for structure-activity relationship studies exploring the effect of monoglucosidation on stilbenoid bioactivity [3].

Topical Cosmetic & Dermatological Formulation

The compound's demonstrated non-irritant profile (P.I.I. score of 0) combined with intermediate in vivo anti-melanogenesis efficacy makes it a strategic ingredient for skin-whitening and anti-pigmentation cosmetic formulations [1][2]. Formulators can leverage its superior safety margin compared to higher concentrations of the aglycone oxyresveratrol while maintaining meaningful melanogenesis suppression. Its aqueous solubility facilitates incorporation into water-based creams, serums, and lotions without requiring high concentrations of potentially irritating organic solvents. The validated co-solvent protocols (e.g., DMSO/PEG300/Tween-80/saline) provide a clear path for pre-formulation and stability testing [3].

Comparative Pharmacology & SAR Studies

This monoglucoside occupies a critical intermediate position in the structure-activity continuum of mulberry-derived stilbenoids (oxyresveratrol > oxyresveratrol-3-O-glucoside > mulberroside A in anti-melanogenesis efficacy) [1]. Researchers investigating the impact of glycosylation on stilbenoid pharmacokinetics, cellular uptake, or metabolic stability will find this compound indispensable as a comparator. Its distinct solubility, safety, and efficacy profile enables systematic interrogation of how a single glucosyl moiety modulates the balance between potency and pharmaceutical properties. Procurement for comparative studies with oxyresveratrol and mulberroside A is essential for generating complete SAR datasets [2].

Natural Product Analytical Reference Standard

As a well-characterized phytochemical from Morus species, oxyresveratrol 3'-O-β-D-glucopyranoside serves as a valuable reference standard for HPLC-UV, LC-MS, and NMR-based quality control of mulberry extracts and derived formulations [1]. Its distinct retention time and mass spectral signature enable accurate identification and quantification in complex botanical matrices. The compound's availability with defined purity specifications supports method validation and regulatory compliance for natural product-based pharmaceuticals, nutraceuticals, and cosmetics [2].

Application
Selection Property
Validation Focus
Tyrosinase inhibitor screening studies
Aqueous solubility and handling profile
IC50 benchmarking and DMSO-free assay compatibility
Topical melanogenesis model research
Skin irritation endpoint profile
In vivo pigmentation model response and formulation compatibility
Stilbenoid SAR studies
Monoglucoside comparator position
Potency-solubility-irritation trade-off profiling
Botanical reference standard for quality control
Defined purity and spectroscopic signature
HPLC/LC-MS method validation

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